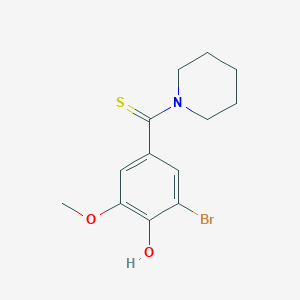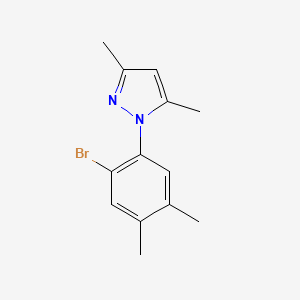
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol, also known as BMPP, is a chemical compound that has shown potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Wirkmechanismus
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol exerts its effects through the inhibition of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol increases the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function. Additionally, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and cancer cell growth, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to have antioxidant and anti-inflammatory properties. These properties can help to protect cells from oxidative damage and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol in lab experiments is its specificity for acetylcholinesterase inhibition. This specificity allows researchers to study the effects of increased acetylcholine levels in the brain without affecting other neurotransmitter systems. However, one limitation of using 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol. One area of research is the development of new drugs based on the structure of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol. By modifying the chemical structure of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol, researchers can create new compounds with improved efficacy and reduced side effects. Another area of research is the investigation of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, the potential clinical applications of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol in the treatment of cognitive disorders and cancer should be further explored.
Synthesemethoden
The synthesis of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol involves the reaction between 2-bromo-6-methoxyphenol and piperidine-1-carbonothioic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive function. In cancer research, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to inhibit the growth of cancer cells, making it a potential candidate for future cancer treatments. In drug discovery, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
Eigenschaften
IUPAC Name |
(3-bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-11-8-9(7-10(14)12(11)16)13(18)15-5-3-2-4-6-15/h7-8,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGAEJZVNLYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5716842.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5716843.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)

![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)

![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)

![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)